2-Chloro-5-methoxy-1,6-dimethyl-4,7-dioxoindole-3-carbaldehyde
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Overview
Description
2-Chloro-5-methoxy-1,6-dimethyl-4,7-dioxoindole-3-carbaldehyde is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a chloro, methoxy, and dimethyl substitution on the indole ring, along with a carbaldehyde group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methoxy-1,6-dimethyl-4,7-dioxoindole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable indole derivative.
Chlorination: Introduction of the chloro group at the 2-position using reagents like thionyl chloride or phosphorus pentachloride.
Methoxylation: The methoxy group is introduced at the 5-position using methanol and a strong acid catalyst.
Dimethylation: Dimethyl groups are added at the 1 and 6 positions through alkylation reactions using methyl iodide and a base.
Oxidation: The dioxo groups are introduced through oxidation reactions using oxidizing agents like potassium permanganate.
Formylation: Finally, the carbaldehyde group is introduced at the 3-position using formylation reagents like Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methoxy-1,6-dimethyl-4,7-dioxoindole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Condensation: The carbaldehyde group can participate in condensation reactions to form Schiff bases or hydrazones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Catalysts: Acid or base catalysts for various substitution and condensation reactions.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Reduced indole derivatives.
Substitution Products: Amino or thio-substituted indoles.
Condensation Products: Schiff bases, hydrazones.
Scientific Research Applications
2-Chloro-5-methoxy-1,6-dimethyl-4,7-dioxoindole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methoxy-1,6-dimethyl-4,7-dioxoindole-3-carbaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the chloro and carbaldehyde groups, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity or the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methoxy-1,6-dimethylindole: Lacks the dioxo and carbaldehyde groups.
5-Methoxy-1,6-dimethyl-4,7-dioxoindole: Lacks the chloro and carbaldehyde groups.
2-Chloro-1,6-dimethyl-4,7-dioxoindole: Lacks the methoxy and carbaldehyde groups.
Uniqueness
2-Chloro-5-methoxy-1,6-dimethyl-4,7-dioxoindole-3-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro, carbaldehyde) groups on the indole ring makes it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
73355-46-1 |
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Molecular Formula |
C12H10ClNO4 |
Molecular Weight |
267.66 g/mol |
IUPAC Name |
2-chloro-5-methoxy-1,6-dimethyl-4,7-dioxoindole-3-carbaldehyde |
InChI |
InChI=1S/C12H10ClNO4/c1-5-9(16)8-7(10(17)11(5)18-3)6(4-15)12(13)14(8)2/h4H,1-3H3 |
InChI Key |
FHZNTBFOYGKGHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N(C(=C2C=O)Cl)C)OC |
Origin of Product |
United States |
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